molecular formula C6H4ClF3N2O2 B6228971 2-[5-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid CAS No. 922516-24-3

2-[5-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid

Cat. No.: B6228971
CAS No.: 922516-24-3
M. Wt: 228.6
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Description

2-[5-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid is a chemical compound that features a pyrazole ring substituted with a chlorine atom and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid typically involves the reaction of 5-chloro-3-(trifluoromethyl)-1H-pyrazole with acetic acid derivatives under specific conditions. One common method involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction. The reaction is usually carried out in an organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like crystallization or chromatography may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[5-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[5-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-5-(trifluoromethyl)pyridine
  • 2-chloro-5-(trifluoromethyl)benzoic acid
  • 5-chloro-3-(trifluoromethyl)-1H-pyrazole

Uniqueness

2-[5-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid is unique due to the presence of both a chlorine atom and a trifluoromethyl group on the pyrazole ring, which imparts distinct chemical and biological properties. This combination of functional groups can enhance the compound’s stability, reactivity, and potential biological activity compared to similar compounds .

Properties

CAS No.

922516-24-3

Molecular Formula

C6H4ClF3N2O2

Molecular Weight

228.6

Purity

95

Origin of Product

United States

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